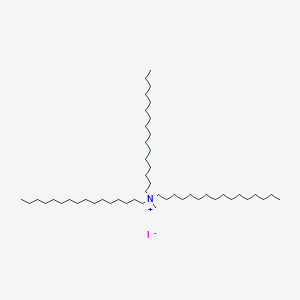

N,N-Dihexadecyl-N-methylhexadecan-1-aminium iodide

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N,N-Dihexadecyl-N-methylhexadecan-1-aminiumiodid beinhaltet typischerweise die Quaternisierung von N,N-Dihexadecyl-N-methylhexadecan-1-amin mit einem Alkylhalogenid, wie z. B. Methyliodid. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Chloroform oder Dichlormethan unter Rückflussbedingungen durchgeführt. Das allgemeine Reaktionsschema ist wie folgt:

- N,N-Dihexadecyl-N-methylhexadecan-1-amin in einem organischen Lösungsmittel lösen.

- Methyliodid zu der Lösung geben.

- Das Gemisch mehrere Stunden unter Rückfluss erhitzen.

- Das Reaktionsgemisch abkühlen und das Produkt durch Zugabe eines Nicht-Lösungsmittels wie Diethylether ausfällen.

- Das Produkt filtern und durch Umkristallisation reinigen.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion von N,N-Dihexadecyl-N-methylhexadecan-1-aminiumiodid kontinuierliche Durchflussreaktoren beinhalten, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Einsatz von automatisierten Systemen für das Mischen, Erhitzen und Reinigen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Chemische Reaktionsanalyse

Reaktionstypen

N,N-Dihexadecyl-N-methylhexadecan-1-aminiumiodid unterliegt aufgrund des Vorhandenseins der quartären Ammoniumgruppe hauptsächlich Substitutionsreaktionen. Es kann auch an Ionenaustauschreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Diese Reaktionen beinhalten typischerweise Nucleophile wie Hydroxid-Ionen oder andere Halogenid-Ionen. Die Reaktionsbedingungen umfassen oft wässrige oder alkoholische Lösungsmittel und leichtes Erhitzen.

Ionenaustauschreaktionen: Diese Reaktionen können in wässrigen Lösungen auftreten, in denen das Iodid-Ion gegen andere Anionen wie Chlorid oder Bromid ausgetauscht wird.

Hauptprodukte, die gebildet werden

Substitutionsreaktionen: Die Hauptprodukte sind die entsprechenden quartären Ammoniumsalze mit verschiedenen Anionen.

Ionenaustauschreaktionen: Die Produkte sind neue quartäre Ammoniumsalze mit den ausgetauschten Anionen.

Wissenschaftliche Forschungsanwendungen

N,N-Dihexadecyl-N-methylhexadecan-1-aminiumiodid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Phasentransferkatalysator in der organischen Synthese verwendet und erleichtert Reaktionen zwischen hydrophilen und hydrophoben Reaktanten.

Biologie: Die Verbindung wird bei der Herstellung von Liposomen und anderen Lipid-basierten Transportsystemen für die Wirkstoffabgabe und Gentherapie eingesetzt.

Industrie: Die Verbindung wird bei der Formulierung von Reinigungsmitteln, Emulgatoren und Antistatika verwendet.

Wirkmechanismus

Der Wirkmechanismus von N,N-Dihexadecyl-N-methylhexadecan-1-aminiumiodid basiert hauptsächlich auf seinen Tensid-Eigenschaften. Die langen hydrophoben Alkylketten interagieren mit Lipidmembranen, stören deren Struktur und erhöhen die Permeabilität. Dies kann zur Solubilisierung hydrophober Verbindungen und zur Störung von mikrobiellen Zellmembranen führen, was zu seinen antimikrobiellen Wirkungen beiträgt.

Eigenschaften

CAS-Nummer |

862855-14-9 |

|---|---|

Molekularformel |

C49H102IN |

Molekulargewicht |

832.2 g/mol |

IUPAC-Name |

trihexadecyl(methyl)azanium;iodide |

InChI |

InChI=1S/C49H102N.HI/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-47-50(4,48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-2)49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-3;/h5-49H2,1-4H3;1H/q+1;/p-1 |

InChI-Schlüssel |

FPLGPDSXCDPVAS-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC.[I-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dihexadecyl-N-methylhexadecan-1-aminium iodide typically involves the quaternization of N,N-dihexadecyl-N-methylhexadecan-1-amine with an alkyl halide, such as methyl iodide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under reflux conditions. The general reaction scheme is as follows:

- Dissolve N,N-dihexadecyl-N-methylhexadecan-1-amine in an organic solvent.

- Add methyl iodide to the solution.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture and precipitate the product by adding a non-solvent like diethyl ether.

- Filter and purify the product by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N,N-Dihexadecyl-N-methylhexadecan-1-aminium iodide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dihexadecyl-N-methylhexadecan-1-aminium iodide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.

Common Reagents and Conditions

Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other halide ions. The reaction conditions often include aqueous or alcoholic solvents and mild heating.

Ion-Exchange Reactions: These reactions can occur in aqueous solutions where the iodide ion is exchanged with other anions like chloride or bromide.

Major Products Formed

Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.

Ion-Exchange Reactions: The products are new quaternary ammonium salts with the exchanged anions.

Wissenschaftliche Forschungsanwendungen

N,N-Dihexadecyl-N-methylhexadecan-1-aminium iodide has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.

Biology: The compound is employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.

Industry: The compound is used in the formulation of detergents, emulsifiers, and antistatic agents.

Wirkmechanismus

The mechanism of action of N,N-Dihexadecyl-N-methylhexadecan-1-aminium iodide is primarily based on its surfactant properties. The long hydrophobic alkyl chains interact with lipid membranes, disrupting their structure and increasing permeability. This can lead to the solubilization of hydrophobic compounds and the disruption of microbial cell membranes, contributing to its antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N,N-Dihexadecyl-N-methylhexadecan-1-aminiumchlorid

- N,N-Dihexadecyl-N-methylhexadecan-1-aminiumbromid

- Trihexadecylmethylammoniumchlorid

Einzigartigkeit

N,N-Dihexadecyl-N-methylhexadecan-1-aminiumiodid ist aufgrund seines Iodid-Gegenions einzigartig, das seine Löslichkeit und Reaktivität im Vergleich zu seinen Chlorid- und Bromid-Gegenstücken beeinflussen kann. Das Iodid-Ion kann auch an bestimmten Ionenaustauschreaktionen teilnehmen, die mit anderen Halogeniden nicht möglich sind.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.